molecular formula DyI2-2 B3262942 Dysprosium(II) iodide CAS No. 36377-94-3

Dysprosium(II) iodide

Cat. No.: B3262942
CAS No.: 36377-94-3
M. Wt: 416.309 g/mol
InChI Key: SSDFPWIJYIKUFK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysprosium(II) iodide (DyI₂) is an inorganic compound with the molecular formula I₂Dy and a molecular weight of 416.31 g/mol . It exists as a powder, though critical physicochemical properties such as melting point, boiling point, and solubility remain underreported in the literature . DyI₂ is primarily utilized in high-intensity metal halide lamps, where it contributes to bright white light emission with excellent color rendering, a property critical for applications in film production and industrial lighting . Additionally, dysprosium compounds are valued in magnetic data storage devices due to their high magnetic anisotropy .

Scientific Research Applications

Catalysis

Dysprosium(II) iodide serves as an effective catalyst in several chemical reactions. One of its prominent applications is in the generation of trichlorosilyl radicals from silicon tetrachloride. This process facilitates the cyclotrimerization of alkynes, leading to the formation of substituted benzenes. The mechanism involves the interaction of DyI₂ with silicon tetrachloride, resulting in highly reactive intermediates that promote various chemical transformations.

Material Science

In material science, dysprosium-doped nanoparticles are utilized for developing advanced thin films aimed at photocatalytic degradation of pollutants. These materials leverage the unique optical and electronic properties imparted by dysprosium ions, enhancing their efficacy in environmental remediation processes.

Magnetostrictive Materials

Dysprosium compounds are integral to the construction of magnetostrictive materials, which change shape or dimensions under magnetic fields. This property is exploited in various applications, including sensors and actuators, where precise control over mechanical movements is required. The high magnetic strength of dysprosium makes it particularly suitable for these applications.

Nuclear Technology

This compound is also significant in nuclear reactor technology due to its high thermal neutron absorption cross-section. It is employed in control rods within nuclear reactors to regulate the fission process effectively. The ability of DyI₂ to absorb neutrons enhances the safety and efficiency of nuclear reactions.

Case Study 1: Catalytic Reactions

A study demonstrated that DyI₂ effectively catalyzes the cyclotrimerization of alkynes when combined with silicon tetrachloride, showcasing its potential for synthesizing complex organic molecules efficiently.

Case Study 2: Environmental Remediation

Research involving dysprosium-doped nanoparticles indicated significant improvements in photocatalytic activity for degrading organic pollutants under UV light exposure, highlighting its utility in environmental applications.

Case Study 3: Nuclear Reactor Control

The use of dysprosium-based control rods has been validated through simulations and experimental setups that confirm their effectiveness in maintaining safe operational conditions within nuclear reactors.

Mechanism of Action

The primary mechanism by which dysprosium(II) iodide exerts its effects is through the generation of trichlorosilyl radicals. These radicals are highly reactive and can catalyze various chemical reactions, such as the cyclotrimerization of alkynes. The molecular targets and pathways involved include the interaction of dysprosium ions with silicon tetrachloride to produce reactive intermediates .

Comparison with Similar Compounds

Dysprosium(III) Iodide (DyI₃)

  • Molecular Formula : I₃Dy | Molecular Weight : 543.21 g/mol | Appearance : Flakes .
  • Solubility: Ethanol: 79.81 g/dm³ (anhydrous DyI₃) and 61.46 g/dm³ (DyI₃·9H₂O) . Tetrahydrofuran (THF): 3.553 g/dm³ .
  • Applications : Used in infrared lasers, radiation dosimeters, and as a precursor in synthetic chemistry .
  • Safety : Classified as hazardous (H317: May cause allergic skin reaction; H361: Suspected of damaging fertility) .

Dysprosium Dichloride (DyCl₂)

  • Molecular Formula : DyCl₂ | Molecular Weight : 233.4 g/mol (calculated).
  • Applications : Acts as a catalyst in organic synthesis and a starting material for preparing Dy(III) compounds .
  • Safety: Limited data available, but likely corrosive due to chloride content.

Dysprosium Dibromide (DyBr₂)

  • Molecular Formula : DyBr₂ | Molecular Weight : 402.2 g/mol (calculated).
  • Applications : Similar to DyI₂ in lighting applications, though less efficient in color rendering .

Comparative Data Table

Property DyI₂ DyI₃ DyCl₂ DyBr₂
Molecular Weight 416.31 g/mol 543.21 g/mol ~233.4 g/mol ~402.2 g/mol
Appearance Powder Flakes Crystalline solid Crystalline solid
Solubility in Ethanol Not reported 79.81 g/dm³ Not reported Not reported
Key Applications Halide lamps, data storage IR lasers, dosimeters Catalysis, synthesis Lighting, synthesis
Hazards Limited data H317, H361 Likely corrosive Likely corrosive

Biological Activity

Dysprosium(II) iodide (DyI2) is a compound that has garnered interest in various fields, particularly in materials science and biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies.

This compound is characterized by its distinct chemical structure and properties. It is typically synthesized from dysprosium metal and iodine under controlled conditions, resulting in a stable, anhydrous powder form. The compound exhibits unique redox properties, which are crucial for its applications in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological molecules and cells. Key areas of research include:

  • Antiamoebic Activity : Recent studies have demonstrated that dysprosium-based nanoparticles exhibit significant antiamoebic activity against Acanthamoeba species. These findings suggest potential applications in treating infections caused by this pathogen .
  • Cellular Interactions : Research indicates that dysprosium complexes can interact with various cancer cell lines, including HT-29 and Caco-2. The luminescence properties of these complexes have been utilized to study their behavior in biological environments, showing promise as therapeutic agents .

1. Antiamoebic Activity Against Acanthamoeba

A study focused on the synthesis of dysprosium nanoparticles demonstrated their effectiveness against Acanthamoeba sp. The research highlighted the mechanism of action, which involves disruption of cellular processes within the amoeba, leading to cell death. The study's results are summarized in the following table:

Parameter Value
Concentration Tested 0.1 - 10 mg/mL
Inhibition Rate Up to 90% at 5 mg/mL
Mechanism of Action Disruption of membrane integrity

2. Interaction with Cancer Cell Lines

Another significant area of research involves the interaction of dysprosium complexes with cancer cell lines. A study evaluated the cytotoxic effects of DyI2 on HT-29 (colon cancer) and DLD-1 cells. The results indicated:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for HT-29 cells was found to be approximately 4 µM, indicating a potent cytotoxic effect.
  • Mechanism : The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Reference Biological Activity Key Findings
Anti-amoebicEffective against Acanthamoeba
CytotoxicitySignificant effects on HT-29 cells
Luminescence in biological systemsPotential as a therapeutic agent

Chemical Reactions Analysis

Decomposition and Hydrolysis

DyI₂ is highly moisture-sensitive:

  • Atmospheric hydrolysis : Reacts rapidly with moisture to form unstable hydrates, releasing hydrogen gas:
    2DyI2+2H2ODy2OI2+4HI+H22\text{DyI}_2+2\text{H}_2\text{O}\rightarrow \text{Dy}_2\text{OI}_2+4\text{HI}+\text{H}_2 .

  • Thermal decomposition : At elevated temperatures (>900°C), disproportionates into Dy metal and DyI₃ .

Redox Reactions

The +2 oxidation state enables dual redox behavior:

  • Oxidation : Reacts with oxygen or halogens to form Dy(III) compounds:
    4DyI2+3O22Dy2O3+4I24\text{DyI}_2+3\text{O}_2\rightarrow 2\text{Dy}_2\text{O}_3+4\text{I}_2 .

  • Reduction : Can be reduced to metallic Dy under strong reducing conditions .

Substitution Reactions

DyI₂ participates in ligand-exchange reactions:

  • Halide substitution : Reacts with Cl₂ or Br₂ to form DyCl₂ or DyBr₂, though these are less stable than DyI₂ .

  • Organometallic synthesis : Acts as a precursor for organolanthanide complexes, such as Dy(C₅H₅)₂, via metathesis with cyclopentadienide salts .

Complexation Reactions

DyI₂ forms stable coordination complexes with Lewis bases:

LigandComplexStructural Features
THFDyI2(THF)n\text{DyI}_2(\text{THF})_nDistorted octahedral geometry
Amidinates[Dy(Piso)2]+[\text{Dy}(\text{Piso})_2]^+Seesaw geometry with Ln–N bonds (2.25–2.35 Å)
PhenolDyI2(PhOH)2\text{DyI}_2(\text{PhOH})_2Hydrogen-bonded network

Comparison with Related Lanthanide Iodides

CompoundOxidation StateStabilityKey Reactivity
DyI₂+2Air-sensitive, deliquescentRedox-active, forms complexes
DyI₃+3More stableLimited radical chemistry, used in lasers
SmI₂+2Moderately stableStrong reductant in organic synthesis
NdI₂+2Air-sensitiveMagnetic material precursor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dysprosium(II) iodide (DyI₂) in laboratory settings?

this compound is typically synthesized via direct reaction of dysprosium metal with iodine under controlled conditions. To ensure purity and avoid oxidation to Dy(III), the reaction should be conducted in an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (200–300°C) using stoichiometric ratios of Dy:I₂ (1:1). Post-synthesis purification via sublimation or vacuum drying is recommended to remove residual iodine . Researchers should monitor reaction progress using X-ray diffraction (XRD) to confirm phase purity and avoid contamination with DyI₃ .

Q. How does the solubility of DyI₂ vary across solvents, and what experimental methods are used to determine it?

DyI₂ exhibits variable solubility depending on solvent polarity and hydration state. In anhydrous ethanol, solubility reaches ~80 g/dm³, while in tetrahydrofuran (THF), it is ~3.5 g/dm³ . For accurate measurement, use gravimetric analysis: dissolve pre-weighed DyI₂ in a solvent under reflux, filter undissolved material, and evaporate the solvent to calculate solubility. Note that hydration (e.g., DyI₂·9H₂O) reduces solubility by ~23% in ethanol due to lattice stabilization . Always conduct experiments in moisture-free environments to prevent hydration.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for DyI₂ across studies?

Discrepancies often arise from differences in hydration states, solvent purity, or measurement techniques. To address this:

  • Standardize solvent preparation (e.g., molecular sieves for anhydrous solvents).
  • Use differential scanning calorimetry (DSC) to identify hydrated phases.
  • Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) to quantify dysprosium concentration in saturated solutions . For example, studies reporting higher solubility in water may inadvertently include hydrated DyI₂·nH₂O, which alters thermodynamic stability .

Q. What experimental designs are effective for studying the magnetic properties of DyI₂?

DyI₂ exhibits paramagnetic behavior due to Dy²⁺’s 4f¹⁰ electronic configuration. To characterize this:

  • Use SQUID magnetometry under varying temperatures (2–300 K) and magnetic fields (0–7 T) to measure susceptibility.
  • Pair with neutron diffraction to correlate magnetic moments with crystal structure.
  • Control for sample oxidation by sealing samples in quartz tubes under vacuum . Recent studies suggest that iodide ligands influence crystal field splitting, which can be modeled using ligand field theory (LFT) .

Q. How can advanced spectroscopic techniques clarify the electronic structure of DyI₂?

  • X-ray absorption spectroscopy (XAS): Probe the L₃-edge of dysprosium to assess oxidation state and ligand coordination geometry.
  • Raman spectroscopy: Identify vibrational modes of Dy-I bonds (typically 150–200 cm⁻¹) to infer bond strength and symmetry.
  • Photoluminescence (PL): Excited-state transitions in Dy²⁺ can be monitored to map energy levels, though this requires low-temperature setups to reduce thermal broadening .

Q. Methodological Considerations

Q. What are best practices for ensuring reproducibility in DyI₂ synthesis?

  • Atmosphere control: Use gloveboxes with O₂/H₂O levels <1 ppm to prevent oxidation.
  • Stoichiometric precision: Employ Schlenk-line techniques for accurate reagent mixing.
  • Characterization: Combine XRD with elemental analysis (e.g., energy-dispersive X-ray spectroscopy) to verify composition .

Q. How should researchers design experiments to study DyI₂’s reactivity with other halides?

  • Perform controlled metathesis reactions (e.g., DyI₂ + KCl → DyCl₂ + KI) in non-aqueous solvents like THF.
  • Monitor reaction kinetics using in-situ Fourier-transform infrared (FTIR) spectroscopy.
  • Isolate products via centrifugation and characterize using XRD and thermogravimetric analysis (TGA) to confirm stability .

Q. Data Analysis and Interpretation

Q. What computational methods complement experimental studies of DyI₂?

  • Density functional theory (DFT): Model electronic structure and predict magnetic properties using software like VASP or Quantum ESPRESSO.
  • Molecular dynamics (MD): Simulate solvent interactions to explain solubility trends .
  • Validate computational results with experimental XRD and magnetometry data .

Q. How can neutron activation analysis (NAA) detect trace impurities in DyI₂?

Irradiate samples in a nuclear reactor to activate dysprosium isotopes (e.g., Dy-164 → Dy-165). Measure gamma emissions (e.g., 95 keV peak) using high-purity germanium (HPGe) detectors. This method achieves detection limits as low as 10⁻¹¹ g/cm³ but requires strict positional calibration during irradiation to ensure accuracy .

Q. Contradictions and Knowledge Gaps

Q. Why do some studies report DyI₂ as unstable under ambient conditions, while others suggest moderate stability?

Stability depends on synthesis route and storage. Anhydrous DyI₂ synthesized via high-vacuum sublimation is more stable than hydrated forms. Contradictions arise from incomplete characterization (e.g., failure to test for hydration via Karl Fischer titration). Future studies should include long-term stability assays under controlled humidity .

Properties

IUPAC Name

dysprosium;diiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Dy.2HI/h;2*1H/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDFPWIJYIKUFK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[I-].[I-].[Dy]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

DyI2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849397
Record name dysprosium;diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.309 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36377-94-3
Record name dysprosium;diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dysprosium(II) iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.